2-methyl-8-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-8-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one is a complex organic compound with a unique structure that includes a benzoxazinone core, a piperazine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-8-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzoxazinone core, followed by the introduction of the piperazine and pyridine moieties through a series of coupling reactions. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-8-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions could produce amines or alcohols. Substitution reactions can lead to a wide range of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
2-methyl-8-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-8-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-methyl-8-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one: shares structural similarities with other benzoxazinone derivatives, such as 2-methyl-4H-1,4-benzoxazin-3-one and 8-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one.
Piperazine derivatives: Compounds like 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)pyridin-3-one also share structural features with the compound .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. The presence of both the benzoxazinone and piperazine moieties, along with the pyridine ring, provides a versatile scaffold that can be modified to enhance its properties for various applications.
Properties
IUPAC Name |
2-methyl-8-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c1-12-18(26)22-15-4-2-3-14(17(15)29-12)20(28)24-9-7-23(8-10-24)19(27)13-5-6-16(25)21-11-13/h2-6,11-12H,7-10H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZWZORHQLJGJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC(=C2O1)C(=O)N3CCN(CC3)C(=O)C4=CNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.